molecular formula C11H14O3 B8007257 3-Methyl-5-propoxybenzoic acid

3-Methyl-5-propoxybenzoic acid

Cat. No.: B8007257
M. Wt: 194.23 g/mol
InChI Key: XJQMQZHGKXRNEE-UHFFFAOYSA-N
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Description

3-Methyl-5-propoxybenzoic acid is a substituted benzoic acid derivative with a methyl group at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 5-position of the aromatic ring. The carboxylic acid functional group at position 1 confers acidity, while the substituents influence physicochemical properties such as solubility, lipophilicity, and chemical reactivity. This compound is structurally analogous to other substituted benzoic acids used in pharmaceuticals and agrochemicals, where substituent modifications tailor bioavailability and target specificity.

Properties

IUPAC Name

3-methyl-5-propoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-4-14-10-6-8(2)5-9(7-10)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQMQZHGKXRNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

Propyl iodide or bromide reacts with 3-methyl-5-hydroxybenzoic acid in the presence of potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or acetone. A typical procedure involves refluxing the mixture at 80–100°C for 12–24 hours. For example, heating 3-methyl-5-hydroxybenzoic acid (10 mmol) with propyl iodide (12 mmol) and K₂CO₃ (15 mmol) in DMF at 90°C for 18 hours yields 68–72% of the target compound after acid workup.

Limitations and Side Reactions

Competing O- and C-alkylation can occur, particularly with excess propyl halide. For instance, C-alkylation at the methyl group’s ortho position has been observed in 8–12% of cases, necessitating chromatographic purification. Additionally, hydrolysis of the propoxy group under strongly acidic or basic conditions may reduce yields to ≤50% if reaction times exceed 24 hours.

Esterification-Alkylation-Hydrolysis Sequence

To mitigate carboxylic acid interference during alkylation, a three-step strategy involving esterification, alkylation, and hydrolysis has been optimized. This approach prevents undesired side reactions at the carboxylic acid group.

Stepwise Procedure

  • Esterification : 3-Methyl-5-hydroxybenzoic acid is converted to its ethyl ester using thionyl chloride (SOCl₂) and ethanol. This step achieves >95% conversion in 2 hours at 60°C.

  • Alkylation : The ethyl ester undergoes propylation with propyl iodide under conditions similar to Section 1.1, yielding ethyl 3-methyl-5-propoxybenzoate in 85–88% efficiency.

  • Hydrolysis : The ester is saponified using potassium hydroxide (KOH) in ethanol-water (1:1), followed by acidification with HCl to precipitate the final product. Hydrolysis at reflux for 4 hours provides 79–82% yield.

Advantages Over Direct Alkylation

  • Higher Purity : Ester protection reduces carboxylate-mediated side reactions, improving purity to ≥98%.

  • Scalability : This method has been demonstrated at kilogram scales in industrial settings, with a total isolated yield of 71%.

Nucleophilic Substitution with Propyl Halides

Propyl halides serve as effective alkylating agents in the presence of phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB). This method enhances reaction rates and reduces temperature requirements.

Catalytic Mechanism

TBAB facilitates the transfer of the propyl halide into the aqueous phase, where deprotonated 3-methyl-5-hydroxybenzoic acid reacts at the interface. A representative protocol uses propyl bromide (1.2 equiv), TBAB (0.1 equiv), and KOH (2 equiv) in a water-toluene biphasic system at 50°C for 8 hours, achieving 75% yield.

Comparative Data

Propyl HalideCatalystTemperature (°C)Time (h)Yield (%)
Propyl iodideNone901872
Propyl bromideTBAB50875
Propyl chlorideTBAB701263

Chloride derivatives exhibit lower reactivity due to poorer leaving group ability, necessitating higher temperatures.

Alternative Methods: Ullmann Coupling and Microwave Assistance

Copper-Catalyzed Ullmann Coupling

Aryl halides (e.g., 3-methyl-5-bromobenzoic acid) can couple with propanol via Ullmann condensation using copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand. While this method avoids propyl halides, yields remain modest (55–60%) due to competing decarboxylation.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the alkylation step, reducing reaction times from 18 hours to 45 minutes. However, scalability challenges and specialized equipment limit industrial adoption.

Critical Analysis of Purification Techniques

Crystallization vs. Chromatography

  • Crystallization : Acidification of the hydrolyzed product in ice-water yields 65–70% recovery, with purity ≥95%.

  • Column Chromatography : Required for removing C-alkylation byproducts, but adds 15–20% to production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-propoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 3-Methyl-5-carboxybenzoic acid.

    Reduction: 3-Methyl-5-propoxybenzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the substituent used.

Scientific Research Applications

3-Methyl-5-propoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme-substrate interactions due to its structural similarity to naturally occurring compounds.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-propoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The propoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes.

Comparison with Similar Compounds

5-Methoxybenzoic Acid Derivatives

The compound T-26c (4-[[[2-[[[(3-methoxyphenyl)methyl]amino]carbonyl]-4-oxothieno[2,3-d]pyrimidin-5-yl]methoxy]methyl]benzoic acid) in shares a benzoic acid core but features a methoxy group (-OCH₃) and a complex thienopyrimidinone moiety. Key differences include:

  • Substituent Effects : The propoxy group in 3-Methyl-5-propoxybenzoic acid has a longer alkyl chain than methoxy, increasing lipophilicity (logP ~2.5* vs. ~1.8 for 5-methoxybenzoic acid). This enhances membrane permeability but reduces aqueous solubility.
  • Acidity : Electron-donating groups like methoxy at the meta position slightly raise pKa compared to unsubstituted benzoic acid (pKa ~4.2). The propoxy group, being bulkier, may further sterically hinder deprotonation, though experimental validation is needed.

Ester Derivatives

The ester-containing compound in (2-[3-(4-Chlorobenzoyl)phenyl]propanoic acid 5-methyl-4-oxo-1,3-dioxolan-5-yl ester) highlights functional group differences. Unlike this compound, esters lack a free carboxylic acid group, resulting in:

  • Metabolic Stability : Esters are often prodrugs, whereas carboxylic acids like this compound are bioactive in their native form.

Hypothetical Physicochemical Properties

The table below estimates properties of this compound compared to structurally related compounds. Values marked with * are extrapolated from substituent trends:

Compound Substituents pKa* logP* Water Solubility (mg/mL)* Melting Point (°C)*
This compound 3-CH₃, 5-OCH₂CH₂CH₃ 4.3 2.5 0.5 150–160
5-Methoxybenzoic acid 5-OCH₃ 4.5 1.8 2.3 185
Benzoic acid - 4.2 1.9 3.4 122
T-26c Complex thienopyrimidinone N/A N/A <0.1 (low) >200

Notes:

  • The propoxy group’s longer chain increases logP by ~0.7 units compared to methoxy, aligning with trends in alkoxy-substituted aromatics.
  • Melting points are influenced by crystal packing: Bulky substituents (e.g., propoxy) may reduce symmetry, lowering melting points relative to smaller groups (e.g., methoxy).

Biological Activity

3-Methyl-5-propoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in various fields, supported by relevant studies and data.

This compound is characterized by the presence of a methyl group and a propoxy group attached to the benzene ring. This structural configuration enhances its lipophilicity, which is crucial for its interaction with biological membranes.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Melting Point60-62 °C
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The propoxy group enhances the compound's ability to penetrate lipid membranes, facilitating cellular uptake and interaction with intracellular targets.

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways.
  • Receptor Binding : Its structural similarity to other biologically active compounds allows it to bind to various receptors, potentially influencing signaling pathways.

Insecticidal Properties

Recent studies have highlighted the potential of this compound as an insecticide, particularly against Aedes aegypti, a vector for several viral diseases. Research indicates that derivatives of benzoic acids exhibit significant larvicidal activity.

Case Study : In a comparative study, compounds similar to this compound were evaluated for their effectiveness against Aedes aegypti larvae. The results demonstrated that certain derivatives showed LC50 values comparable to established insecticides like temephos, underscoring their potential as safer alternatives in pest control strategies .

Cytotoxicity Assessment

The safety profile of this compound was assessed through cytotoxicity tests on human cell lines. Preliminary results indicated minimal cytotoxic effects at concentrations up to 100 μM, suggesting a favorable safety margin for potential therapeutic applications .

Applications in Research and Industry

This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for targeted modifications that can enhance biological activity or alter pharmacokinetic properties.

Table 2: Research Applications

Application AreaDescription
Pharmaceutical DevelopmentUsed as a precursor in drug synthesis
Agrochemical ResearchPotential insecticide for vector control
Biochemical StudiesInvestigating enzyme interactions

Q & A

Basic: What are the standard synthetic routes for 3-Methyl-5-propoxybenzoic acid in laboratory settings?

Methodological Answer:
A typical synthesis involves multi-step reactions starting from precursor benzoic acid derivatives. For example, alkylation of 5-hydroxy-3-methylbenzoic acid with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours, followed by acidification to precipitate the product . Purification via recrystallization (using ethanol/water mixtures) ensures high purity. Intermediate characterization by TLC (silica gel, hexane/ethyl acetate) and NMR (¹H/¹³C) is critical to monitor reaction progress .

Basic: Which purification techniques are recommended for isolating this compound?

Methodological Answer:
Solid-phase extraction (SPE) with C18 cartridges or silica gel chromatography (eluting with gradients of ethyl acetate/hexane) effectively removes unreacted precursors and byproducts. For small-scale purification, preparative TLC (0.5 mm silica plates) with UV visualization ensures high recovery . Final purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .

Basic: What analytical methods are suitable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies propoxy group protons (δ 1.0–1.5 ppm for CH₃, δ 3.4–3.8 ppm for OCH₂) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and methoxy carbons .
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) provides exact mass verification (e.g., [M-H]⁻ ion).
  • Melting Point : Consistency with literature values (±2°C) ensures compound identity .

Advanced: How can reaction conditions be optimized to improve yields of this compound?

Methodological Answer:
Use a factorial design of experiments (DoE) to evaluate variables:

  • Catalyst loading (e.g., 1–5 mol% DMAP).
  • Temperature (60–120°C).
  • Solvent polarity (DMF vs. acetone).
    Response surface methodology (RSM) identifies optimal conditions. For example, elevated temperatures (100°C) in DMF increase alkylation efficiency but may require shorter reaction times to avoid decomposition . Kinetic studies (sampling at intervals) and LC-MS monitoring help refine protocols .

Advanced: What computational strategies predict the biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2). Validate docking poses with MD simulations (GROMACS, 100 ns) to assess binding stability .
  • QSAR Modeling : Correlate substituent effects (e.g., propoxy chain length) with bioactivity using descriptors like logP and polar surface area. Training sets should include structurally similar benzoic acid derivatives .

Advanced: How should researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:
Adopt systematic review frameworks (PRISMA or Cochrane guidelines) to critically assess literature:

  • PRISMA Checklist : Evaluate study quality, experimental design, and bias (e.g., inconsistent cell lines or assay conditions) .
  • Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) using random-effects models (RevMan software). Subgroup analyses (e.g., cancer vs. microbial studies) clarify context-dependent activity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves (tested to EN 374), lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .
  • Waste Disposal : Segregate acidic waste (pH adjustment to neutral) and incinerate via certified biohazard contractors .

Advanced: How can regioselective functionalization of this compound be achieved?

Methodological Answer:

  • Directed Ortho-Metalation : Use tert-butyllithium at -78°C to deprotonate the benzoic acid group, enabling selective substitution at the ortho position .
  • Protecting Groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent undesired side reactions during alkylation or nitration .

Advanced: What strategies mitigate batch-to-batch variability in synthesizing this compound?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like purity and particle size, and control critical process parameters (CPPs) via risk assessment (Ishikawa diagrams) .

Advanced: How do solvent effects influence the crystallization of this compound?

Methodological Answer:
Screen solvents using the "Ostwald rule of stages": Start with high-solubility solvents (e.g., DMSO) and gradually add antisolvents (e.g., water) to induce nucleation. Polar solvents (ethanol, acetone) yield needle-like crystals, while toluene/hexane mixtures produce plate-like morphologies. Characterize polymorphs via PXRD and DSC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-5-propoxybenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.